5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one
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Overview
Description
5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one is a complex organic compound that belongs to the class of pyranoquinolones. Pyranoquinolones are known for their diverse biological activities and are often found in natural products with significant pharmacological properties .
Preparation Methods
The synthesis of 5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one typically involves a multi-step process. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . The reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinolone structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one involves its interaction with various molecular targets and pathways. It can inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production . These interactions lead to its diverse biological activities, including cytotoxicity against cancer cells and antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one include other pyranoquinolones and furoquinolones. These compounds share similar structural motifs and biological activities but may differ in their specific pharmacological properties and applications . For example, furoquinolones are known for their antimicrobial and insecticidal activities .
Properties
Molecular Formula |
C30H25NO3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
8-(4-ethoxyphenyl)-4-phenyl-3-oxa-9-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2(7),11,13,15,17-hexaen-6-one |
InChI |
InChI=1S/C30H25NO3/c1-2-33-22-15-12-21(13-16-22)29-28-25(32)18-26(20-9-4-3-5-10-20)34-30(28)27-23-11-7-6-8-19(23)14-17-24(27)31-29/h3-17,26,29,31H,2,18H2,1H3 |
InChI Key |
ZMKZYYHUVDWHTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C4=C(N2)C=CC5=CC=CC=C54)OC(CC3=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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